Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate

Descripción general

Descripción

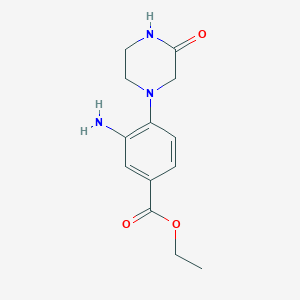

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a complex organic compound with a molecular formula of C13H17N3O3 This compound is characterized by the presence of an ethyl ester group, an amino group, and a piperazinyl moiety attached to a benzoate core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling . The reaction conditions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate has the following chemical characteristics:

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide.

The compound features a piperazine ring, which is known for enhancing bioactivity and solubility, making it a valuable candidate for drug development.

Pharmacological Applications

1. Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Studies indicate that compounds with piperazine moieties exhibit enhanced activity against various bacterial strains. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

2. Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. The structural modifications associated with piperazine derivatives are known to influence cell proliferation and apoptosis pathways. Preliminary studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound for further development in oncology .

3. Dipeptidyl Peptidase IV Inhibition

The compound has been explored for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is crucial in managing type 2 diabetes mellitus. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels. This compound's ability to inhibit this enzyme positions it as a candidate for diabetes treatment, with ongoing research focusing on its efficacy and safety profiles .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 25 µM after 48 hours of exposure. These findings suggest that the compound could serve as a basis for developing new anticancer therapies.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate can be compared with other similar compounds, such as:

Pyridazine derivatives: Known for their wide range of pharmacological activities.

Pyrimidine scaffolds: Demonstrated various biological activities, including anticancer and antimicrobial properties.

Cyanoacetohydrazides: Used as precursors in the synthesis of heterocyclic compounds.

Actividad Biológica

Ethyl 3-amino-4-(3-oxo-1-piperazinyl)benzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article examines its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its structural formula, which includes a benzoate moiety linked to a piperazine ring. This structural configuration is key to its biological activity, particularly in modulating various biochemical pathways.

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For example, compounds with similar piperazine structures have shown efficacy in inducing apoptosis in cancer cell lines.

Case Study:

A study investigated a series of piperazine derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Piperazine Derivative C | HCT116 | 15 ± 2 |

| Piperazine Derivative D | HepG2 | 10 ± 1 |

3. Neuroprotective Effects

Recent studies have suggested that piperazine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammation.

Mechanism of Action:

The proposed mechanism involves the inhibition of specific enzymes associated with neurodegenerative processes, such as acetylcholinesterase (AChE). This inhibition can enhance cholinergic signaling, which is crucial for cognitive functions.

Research Findings and Future Directions

Despite the promising biological activities associated with this compound and its analogs, comprehensive studies specifically targeting this compound are still required to elucidate its full pharmacological profile.

Ongoing Research:

Current research focuses on:

- Structure–Activity Relationship (SAR): Understanding how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Evaluating the therapeutic efficacy and safety profiles in animal models.

Propiedades

IUPAC Name |

ethyl 3-amino-4-(3-oxopiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-2-19-13(18)9-3-4-11(10(14)7-9)16-6-5-15-12(17)8-16/h3-4,7H,2,5-6,8,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPWKAUBYOFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(=O)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.